molecular formula C17H24N6O2 B2552054 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1049478-04-7

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No. B2552054
CAS RN: 1049478-04-7
M. Wt: 344.419
InChI Key: SWWWXIAOOZVGHI-UHFFFAOYSA-N
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Description

The compound "1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one" is a chemical entity that appears to be structurally related to piperazine derivatives, which are known for their central nervous system activity and potential as therapeutic agents. Piperazine derivatives have been extensively studied for their affinity towards various receptors in the brain, such as the 5-HT1A and 5-HT2 receptors, which are implicated in numerous neurological and psychiatric disorders .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that may include the formation of key intermediates such as imidazoles or oxadiazoles. For instance, a four-component cyclo condensation has been used to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, indicating the versatility of piperazine chemistry in generating diverse compounds . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

Crystal structure studies and computational methods such as density functional theory (DFT) calculations are common approaches to analyze the molecular structure of piperazine derivatives. These methods provide insights into the conformation of the piperazine ring, reactive sites for electrophilic and nucleophilic attacks, and intermolecular interactions such as hydrogen bonding that contribute to crystal packing . Such analyses are crucial for understanding the molecular basis of the compound's biological activity.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, depending on their substituents and the presence of reactive functional groups. The interactions with biological targets such as receptors and transporters are often a result of the compound's ability to form specific non-covalent interactions. For example, the presence of a benzotriazole moiety has been shown to contribute to the affinity for 5-HT1A and 5-HT2 receptors . The chemical reactivity of the compound would likely be influenced by the tetrazole and ethoxyphenyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of methoxy or ethoxy groups could impact the lipophilicity of the compound, which in turn could influence its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a compound that may share similar chemical properties or synthesis pathways with compounds studied for their potential in various scientific research applications. For instance, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, indicating a broader interest in heterocyclic compounds for their potential biological activities (Bektaş et al., 2007). Such studies provide insights into the methodologies for synthesizing complex molecules and evaluating their biological effects.

Pharmacological Potential

Compounds with structures similar to this compound have been assessed for their pharmacological potential. For example, analogues of σ receptor ligands have been designed with modified lipophilicity for potential therapeutic and diagnostic applications in oncology, highlighting the exploration of structural analogues for improved bioactivity and physicochemical properties (Abate et al., 2011). This research underscores the ongoing interest in developing novel compounds for medical applications, including cancer therapy and imaging.

Biological and Antimicrobial Activities

The search for new compounds with biological and antimicrobial activities is a key area of research. The synthesis of novel derivatives and their evaluation for activities such as antidepressant effects (Kumar et al., 2017) and antimicrobial properties (Bektaş et al., 2007) demonstrates the broad interest in developing compounds that can address various health-related issues.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its structural features, it could potentially interact with a variety of enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and physicochemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further elucidating its synthesis, exploring its reactivity, determining its physical and chemical properties, and investigating its biological activity .

properties

IUPAC Name

1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-3-17(24)22-11-9-21(10-12-22)13-16-18-19-20-23(16)14-5-7-15(8-6-14)25-4-2/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWWXIAOOZVGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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